Demecycline
CAS No.: 987-02-0
Cat. No.: VC0525624
Molecular Formula: C21H22N2O8
Molecular Weight: 430.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 987-02-0 |
---|---|
Molecular Formula | C21H22N2O8 |
Molecular Weight | 430.4 g/mol |
IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Standard InChI | InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1 |
Standard InChI Key | RMVMLZHPWMTQGK-SOUFLCLCSA-N |
Isomeric SMILES | CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O |
SMILES | CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O |
Canonical SMILES | CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Demeclocycline (C₂₁H₂₁ClN₂O₈) is a tetracycline analog characterized by a 7-chloro substitution and a 6-methyl group. The hydrochloride salt form, demeclocycline hydrochloride (C₂₁H₂₂Cl₂N₂O₈), is commonly used in clinical applications .
Physical and Chemical Properties
Demeclocycline possesses several distinctive physical and chemical properties that influence its pharmaceutical applications:
Property | Value |
---|---|
Average Molecular Weight | 464.853 (free base), 501.31 (hydrochloride) |
Chemical Formula | C₂₁H₂₁ClN₂O₈ (free base), C₂₁H₂₂Cl₂N₂O₈ (hydrochloride) |
Appearance | Light yellow crystalline powder |
Solubility | Water: 20 mg/mL (requires ultrasonic treatment and warming) DMSO: 100 mg/mL |
LogP | -0.4 (ALOGPS), -3.2 (Chemaxon) |
pKa | 2.94 (strongest acidic), 9.04 (strongest basic) |
Half-life | 10-17 hours |
Protein Binding | 41-50% |
The compound has several synonyms including 6-demethyl-7-chlorotetracycline, demethylchlortetracycline, and DMCT .
Pharmacological Properties
Mechanism of Action as an Antibiotic
Demeclocycline exerts its antimicrobial effects through a bacteriostatic mechanism rather than direct bactericidal activity. It inhibits bacterial cell growth by interfering with protein synthesis through the following process:
-
The drug penetrates bacterial cell membranes either through lipophilic passive diffusion or via porin channels
-
It binds reversibly to the 30S and 50S ribosomal subunits
-
This binding prevents amino-acyl tRNA from attaching to the A site of the ribosome
-
Consequently, protein synthesis is impaired, inhibiting bacterial growth
Pharmacokinetic Properties
Demeclocycline possesses distinctive pharmacokinetic properties that contribute to its clinical utility:
Absorption and Distribution
The drug is readily absorbed following oral administration. A key characteristic distinguishing demeclocycline from other tetracyclines is its slower excretion rate, allowing it to maintain effective blood levels for extended periods .
Metabolism and Elimination
Demeclocycline undergoes hepatic metabolism. Following administration:
-
The drug concentrates in the liver and is excreted into bile at much higher concentrations than in blood
-
After a single 150 mg dose, approximately 44% is excreted in urine within 96 hours
-
Between 13-46% is excreted in feces as active drug
Clinical Applications
Antimicrobial Uses
As a tetracycline antibiotic, demeclocycline has been employed to treat various bacterial infections including:
Its spectrum of activity is similar to other tetracyclines, covering gram-positive and gram-negative bacteria, with particular applications in respiratory and skin infections.
COVID-19 Immunomodulation
Recent research has explored demeclocycline's potential role in COVID-19 treatment. A randomized phase 2 study investigating demeclocycline in patients with mild-to-moderate COVID-19 found:
-
A significant increase of CD4+ T cells (191.3/μL) from baseline to day 8 in the 150 mg demeclocycline group
-
A negative correlation between CD4+ T cell change rates and IL-6 levels in demeclocycline-treated patients
-
All treatment-emergent adverse events were mild to moderate in severity
-
The drug appeared to elicit immune responses that support recovery from COVID-19
Brain Tumor Research
Investigations into demeclocycline's effects on brain tumor-initiating cells (BTICs) have revealed promising results:
-
The compound exhibits direct inhibitory effects on BTIC growth
-
It enhances monocyte activity, as measured by tumor necrosis factor-α production and chemotactic capacity
-
Conditioned medium from demeclocycline-stimulated monocytes attenuates the growth of BTICs derived from human glioblastoma
-
Gene expression screening identified potential regulatory targets including DNA damage inducible transcript 4, frizzled class receptor 5, and reactive oxygen species modulator 1
Notably, among several tetracycline derivatives tested, only demeclocycline demonstrated direct BTIC growth reduction properties .
Evidence Base and Clinical Efficacy
Clinical Evidence in SIADH Treatment
Despite demeclocycline's established use in SIADH treatment, systematic reviews have identified limitations in the supporting evidence:
-
There is a scarcity of high-quality clinical trials
-
Most evidence comes from observational studies and case reports
-
Efficacy appears variable and may depend on the underlying etiology of SIADH
-
Dosage adjustments can be complex and lack standardization among healthcare professionals
A review of available studies found that while most reports suggest demeclocycline can address serum sodium levels in specific patients with hyponatremia, the efficacy varies considerably across patient populations .
Key Clinical Studies
Author, Year | Study Design | Patient Population | Dosage | Key Findings |
---|---|---|---|---|
Alexander et al., 1991 | Randomized, double-blind, placebo-controlled crossover trial | 9 psychiatric patients with polydipsia-hyponatremia | 300 mg (titrated from twice daily to four times daily over 3 weeks) | Changes in body weight, serum sodium levels, and episodes of hyponatremia |
De Troyer et al., 1977 | Observational study | 7 male patients with lung carcinoma and SIADH | 300 mg four times daily, reduced to 600 mg/day after 10 days | Effects on serum sodium, urine osmolality, blood urea, creatinine, and water clearance |
Forrest et al., 1978 | Observational study | 10 patients with chronic SIADH | 600-1200 mg daily | Changes in serum sodium, urine osmolality, and urinary sodium excretion |
Trump, 1981 | Retrospective review | 15 patients with malignancies and serious hyponatremia | 600-1200 mg/day | Effects on serum and urine parameters |
Horattas et al. | Randomized controlled trial | 30 patients undergoing elective coronary artery bypass grafting | Not specified | Evaluation of demeclocycline vs. placebo |
These studies collectively provide insights into demeclocycline's clinical applications, though they highlight the need for more robust, larger-scale clinical trials .
Recent Research Developments
Molecular Mechanisms in Renal Function
Recent research has provided deeper insights into how demeclocycline affects renal water handling:
-
Studies on mouse cortical collecting duct cells demonstrated that the drug specifically targets AQP2 expression
-
The compound decreases AQP2 abundance through reduced gene transcription rather than affecting protein stability
-
It interferes with the cAMP signaling pathway essential for vasopressin action
-
These findings explain the drug's ability to induce nephrogenic diabetes insipidus in approximately 60% of patients with SIADH
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume